molecular formula C10H14ClIN2O B13563528 2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride

2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride

Cat. No.: B13563528
M. Wt: 340.59 g/mol
InChI Key: QWONTHHREGMQPU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride typically involves the iodination of phenylalanine derivatives. One common method includes the reaction of 4-iodophenylalanine with methylamine under specific conditions to form the desired compound. Industrial production methods often involve the use of pinacol boronic esters and catalytic protodeboronation to achieve the desired iodination .

Chemical Reactions Analysis

2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. .

Mechanism of Action

The mechanism of action of 2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets such as amino acid transporters. It has a high affinity for L-type amino acid transporter 1 (LAT1), which is abundantly expressed in tumor cells. This interaction facilitates the uptake of the compound into cells, making it useful for imaging and therapeutic applications .

Properties

Molecular Formula

C10H14ClIN2O

Molecular Weight

340.59 g/mol

IUPAC Name

2-amino-3-(4-iodophenyl)-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C10H13IN2O.ClH/c1-13-10(14)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3,(H,13,14);1H

InChI Key

QWONTHHREGMQPU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC=C(C=C1)I)N.Cl

Origin of Product

United States

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